Competitive Inhibition Mechanism and Binding Site: Distinct from Mixed-Hyperbolic Inhibitor Compound 4
Trypanothione synthetase-IN-1 (Compound 1) is a competitive inhibitor of LiTryS with respect to both ATP and polyamine substrates, in contrast to Compound 4 which is a mixed hyperbolic inhibitor with a Ki of 0.8 μM [1]. Molecular docking shows that Compound 1 occupies a binding site that overlaps the polyamine site and partially extends into the ATP site, while Compound 4's mechanism does not involve a simple competition with substrates [1].
| Evidence Dimension | Mode of inhibition and binding site occupancy on LiTryS |
|---|---|
| Target Compound Data | Competitive inhibitor with respect to polyamine and ATP; occupies polyamine + partial ATP site |
| Comparator Or Baseline | Compound 4: mixed hyperbolic inhibitor (Ki = 0.8 μM); unclear substrate competition |
| Quantified Difference | Mechanistic class difference (competitive vs mixed hyperbolic); binding site overlap differential (polyamine+ATP vs undefined) |
| Conditions | Kinetic assays using recombinant LiTryS and molecular docking against refined protein structures from MD simulations [1] |
Why This Matters
Different inhibition mechanisms imply divergent structure-activity relationships (SAR) and distinct behavior in conditions of varying substrate concentrations, directly impacting experimental design and interpretation for drug discovery programs.
- [1] Alcón-Calderón, M., de Lucio, H., García-Soriano, J.C., Revuelto, A., de Castro, S., López-Gutiérrez, C., San-Félix, A., Quesada, E., Gago, F., Camarasa, M.J., Jiménez-Ruiz, A., & Velázquez, S. (2022). Identification of L. infantum trypanothione synthetase inhibitors with leishmanicidal activity from a (non-biased) in-house chemical library. European Journal of Medicinal Chemistry, 243, 114675. View Source
